molecular formula C17H22N2O3 B1663015 S-三chostatin A CAS No. 122292-85-7

S-三chostatin A

货号 B1663015
CAS 编号: 122292-85-7
分子量: 302.37 g/mol
InChI 键: RTKIYFITIVXBLE-LEJRBOCMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The total synthesis of Trichostatin A has been completed in high optical purity (97% ee), confirming that the O-directed free radical hydrostannation with Ph3SnH/cat. Et3B can be successfully applied in dialkylaniline-containing dialkyl acetylene systems .


Molecular Structure Analysis

Trichostatin A belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group .


Chemical Reactions Analysis

Trichostatin A has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit enzymes involved in the metabolism of glucides and lipids, as well as the signaling pathways .


Physical And Chemical Properties Analysis

Trichostatin A has a molecular weight of 302.37 g/mol and a chemical formula of C17H22N2O3 .

科学研究应用

抗肿瘤活性

三chostatin A (TSA) 在临床前模型中表现出有希望的抗肿瘤活性。它是一种有效且特异的组蛋白脱乙酰酶抑制剂,影响各种癌细胞类型。例如,TSA 在体外和体内均对乳腺癌表现出显着的抗肿瘤活性,支持组蛋白脱乙酰酶作为乳腺癌治疗的分子靶标 (Vigushin 等,2001)。此外,TSA 已被证明通过激活死亡受体介导的和线粒体途径诱导肺癌细胞凋亡 (Kim 等,2006)

神经保护作用

TSA 在治疗神经系统疾病(如阿尔茨海默病)中的潜力很显着。它可以改善学习和记忆,其治疗效果与 Keap1-Nrf2 通路有关。这种作用是通过观察用 TSA 处理的神经母细胞瘤细胞中细胞活力和抗氧化能力的增加而观察到的 (Li-Hua Li 等,2019)

心脏保护特性

TSA 对心肌缺血/再灌注损伤具有心脏保护作用。这是通过抑制内质网应激诱导的细胞凋亡实现的,证明了 TSA 在心脏相关治疗中的潜力 (Yu 等,2012)。此外,TSA 减弱氧化应激介导的心肌损伤,进一步突出了其对心脏病的治疗潜力 (Guo 等,2017)

对细胞周期和基因表达的影响

TSA 在原代肝细胞中诱导不同的细胞周期阻滞,表明其对细胞增殖的影响以及在治疗增殖性疾病中的潜在用途。这种作用是在不诱导肝细胞凋亡的情况下实现的,这与其在肝癌细胞中的作用形成对比 (Papeleu 等,2003)。此外,TSA 改变了各种细胞类型的基因表达,包括牛体细胞核移植胚胎,突出了其在染色质重塑中的作用以及在发育生物学和克隆研究中的潜在意义 (Camargo 等,2012)

增强癌症治疗中的放射敏感性

在癌症治疗中,TSA 增强了放射敏感性,使其成为放射治疗中的一种有希望的辅助手段。例如,TSA 增加了结肠癌细胞的放射敏感性,可能为治疗这种类型的癌症提供新的方法 (He 等,2014)

对组蛋白乙酰化和染色质组织的影响

TSA 影响组蛋白动态和表达,这对于理解其在染色质组织和基因表达调控中的作用至关重要。这种作用在 HeLa 细胞中观察到,TSA 在其中诱导染色质组织和核结构发生变化,对核心组蛋白和连接组蛋白的影响不同 (Rao 等,2007)

抑制血管生成

已证明 TSA 可以抑制血管生成,这是肿瘤生长和转移的关键过程。通过抑制组蛋白脱乙酰酶,TSA 减少了血管生成介质(如 VEGF)的产生,并直接影响内皮细胞的迁移和增殖 (Williams,2001)

作用机制

TSA inhibits the eukaryotic cell cycle during the beginning of the growth stage. It can be used to alter gene expression by interfering with the removal of acetyl groups from histones (histone deacetylases, HDAC) and therefore altering the ability of DNA transcription factors to access the DNA molecules inside chromatin .

安全和危害

Trichostatin A is harmful if swallowed, if in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction and respiratory irritation .

属性

IUPAC Name

(2E,4E,6S)-7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4/h5-11,13,22H,1-4H3,(H,18,20)/b10-5+,12-11+/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKIYFITIVXBLE-LEJRBOCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](/C=C(\C)/C=C/C(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Trichostatin A

CAS RN

122292-85-7
Record name (-)-Trichostatin A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Trichostatin A
Reactant of Route 2
Reactant of Route 2
S-Trichostatin A
Reactant of Route 3
Reactant of Route 3
S-Trichostatin A
Reactant of Route 4
S-Trichostatin A
Reactant of Route 5
Reactant of Route 5
S-Trichostatin A
Reactant of Route 6
Reactant of Route 6
S-Trichostatin A

Q & A

Q1: How does Trichostatin A interact with its target, HDAC?

A1: Trichostatin A exerts its inhibitory effect by directly binding to the catalytic site of HDACs. [] This interaction prevents the enzyme from removing acetyl groups from histones, leading to increased histone acetylation.

Q2: What are the downstream effects of HDAC inhibition by Trichostatin A?

A2: Increased histone acetylation resulting from TSA treatment leads to a more relaxed chromatin structure, which can alter the accessibility of DNA to transcription factors. [, ] This altered accessibility can lead to changes in gene expression, typically the upregulation of repressed genes.

Q3: Does Trichostatin A affect all HDACs equally?

A3: While TSA is a potent inhibitor of most HDACs, it exhibits varying degrees of selectivity for different HDAC isoforms. [, ] Understanding these differences is crucial for developing more targeted therapies.

Q4: Can Trichostatin A affect cellular processes beyond gene expression?

A4: Yes, studies have shown that TSA can impact other cellular processes, including cell cycle progression, apoptosis, and differentiation. [, , ] These effects are likely mediated by altered expression of genes involved in these pathways.

Q5: What is the molecular formula and weight of Trichostatin A?

A5: The molecular formula of Trichostatin A is C17H22N2O3, and its molecular weight is 302.37 g/mol.

Q6: Are there any specific considerations for handling and storage of Trichostatin A?

A6: Trichostatin A should be handled with care, as it is light-sensitive and hygroscopic. It should be stored under inert gas, protected from light, and kept at a low temperature (-20°C) to maintain its stability.

Q7: Does Trichostatin A possess any intrinsic catalytic properties?

A7: Trichostatin A itself does not possess catalytic activity. Its primary function is to inhibit the catalytic activity of HDAC enzymes.

Q8: How does the structure of Trichostatin A contribute to its HDAC inhibitory activity?

A8: Trichostatin A has a characteristic structure consisting of three key pharmacophores: a hydroxamic acid group, a linker region, and a hydrophobic cap. [] The hydroxamic acid group is essential for chelating the zinc ion in the HDAC active site. The linker region interacts with the surface residues of the enzyme, and the hydrophobic cap binds to a hydrophobic channel in HDAC.

Q9: Have any structural modifications of Trichostatin A been explored?

A9: Yes, numerous studies have explored structural modifications of TSA to improve its pharmacological properties such as potency, selectivity, and pharmacokinetic parameters. [] These efforts have led to the development of more selective HDAC inhibitors for potential therapeutic applications.

Q10: What are the challenges associated with the formulation of Trichostatin A for therapeutic use?

A10: Trichostatin A's inherent instability in aqueous solutions and its poor solubility present challenges for its formulation and delivery. [] Strategies like nanoparticle encapsulation and prodrug approaches are being investigated to overcome these limitations.

Q11: What is known about the absorption, distribution, metabolism, and excretion of Trichostatin A?

A11: While detailed pharmacokinetic data for TSA is limited, studies suggest that it is rapidly metabolized in vivo. [] Further research is needed to fully elucidate its ADME profile and optimize its delivery for therapeutic applications.

Q12: What in vitro and in vivo models have been used to study the effects of Trichostatin A?

A12: TSA's effects have been extensively studied in various in vitro models, including cell lines and primary cell cultures, to assess its impact on gene expression, cell proliferation, and apoptosis. [, ] In vivo studies, primarily in rodent models, have investigated its efficacy in various disease models, including cancer and inflammatory diseases. [, ]

Q13: Have any resistance mechanisms to Trichostatin A been reported?

A13: While specific resistance mechanisms to TSA have not been extensively reported, prolonged exposure to HDAC inhibitors like TSA may lead to the development of resistance through various mechanisms, including alterations in HDAC expression or activity.

Q14: What is the safety profile of Trichostatin A?

A14: While TSA has shown promise in preclinical studies, further research is needed to fully evaluate its safety profile, especially for long-term use.

Q15: What drug delivery strategies are being explored for Trichostatin A?

A15: Researchers are exploring various strategies to improve the delivery of TSA to specific tissues and cells, including nanoparticle-based delivery systems and prodrugs designed to enhance its stability and bioavailability. []

Q16: Are there any known biomarkers that can predict the efficacy of Trichostatin A treatment?

A16: Research is ongoing to identify reliable biomarkers that can predict response to TSA treatment. [] Potential biomarkers include the expression levels of specific HDAC isoforms or the acetylation status of target histones.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。